

# Initial Characterization of Tattoo C: A Technical Overview for Agricultural Science Professionals

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#### Introduction

**Tattoo C** is a commercial fungicide utilized in agriculture for the management of late blight, a destructive disease primarily affecting potatoes and tomatoes, caused by the oomycete Phytophthora infestans. This technical guide provides a comprehensive overview of the initial characterization of **Tattoo C**, summarizing its properties, efficacy data from field trials, and the experimental protocols used for its evaluation. The information is intended for researchers, scientists, and professionals involved in crop protection and agricultural biotechnology.

## Core Properties of **Tattoo C**

**Tattoo C** is a formulation containing two active ingredients: propamocarb hydrochloride and chlorothalonil[1][2]. This combination provides both systemic and contact modes of action to protect crops from P. infestans. Chlorothalonil is a broad-spectrum, non-systemic (contact) fungicide that acts by inactivating enzymes in fungal cells. Propamocarb hydrochloride is a systemic fungicide that is absorbed by the plant and can be translocated, offering protection to new growth[3].

# Quantitative Data from Efficacy Trials

The effectiveness of **Tattoo C** in controlling late blight has been evaluated in multiple field trials. The following tables summarize key quantitative data from these studies.

## Table 1: Efficacy of **Tattoo C** in Controlling Late Blight in Potato



Trial Location/Year	Application Rate	Disease Control (% Reduction in Foliar Blight)	Yield Increase (%)	Reference
Multi-location, USA	Not Specified	More effective than Curzate 60 DF and Acrobat MZ	Highest overall ranking in yield increase	[4]
Corvallis, OR, 1997	2.69 liters/ha	Data not quantified in abstract	Data not quantified in abstract	[5][6]
Europe (EuroBlight), 2006	2.7 l/ha	Included in multi- year fungicide evaluation trials	Not specified	[1]

Table 2: In Vitro Effects of Tattoo C on Phytophthora infestans

Experiment	Concentration	Observation	Reference
Oospore Formation	0.1 and 1.0 μg a.i./ml	No oospore formation induced; complete growth suppression	[2]
Mycelial Growth	Not specified	Effective in controlling the pathogen	[7]

# **Experimental Protocols**

The evaluation of Tattoo C's efficacy relies on standardized field and laboratory protocols.

Field Trial Protocol for Fungicide Efficacy

A harmonized protocol for fungicide evaluation, such as the one used by the EuroBlight network, typically involves the following steps[1][8]:



- Plot Setup: Experimental units of two to four-row plots are established, with alleys or spreader rows to minimize inter-plot interference[4]. A susceptible potato cultivar is typically used[4].
- Inoculation: Spreader rows are positioned uniformly among treatments to ensure uniform inoculation with P. infestans[4]. Artificial inoculation is carried out if natural infection is not sufficient[1].
- Fungicide Application: Fungicides are applied at specified rates and intervals, often weekly[1]
  [8]. Applications are typically made using standardized equipment to ensure uniform coverage[1][8].
- Disease Assessment: Foliar disease is rated periodically by estimating the percentage of blighted foliage per plot[4]. Tuber blight is assessed at harvest and after a period of post-harvest storage[4].
- Data Analysis: The collected data is statistically analyzed to compare the effectiveness of different fungicide programs[4].

In Vitro Protocol for Oospore Formation

The effect of fungicides on the sexual reproduction of P. infestans can be assessed in vitro[2]:

- Media Preparation: A suitable growth medium is amended with different concentrations of the fungicide to be tested.
- Inoculation: Isolates of P. infestans are cultured on the fungicide-amended media.
- Incubation: The cultures are incubated under controlled conditions to allow for growth and potential oospore formation.
- Microscopic Examination: The cultures are examined microscopically to determine the presence and quantity of oospores.

Signaling Pathways and Mechanism of Action







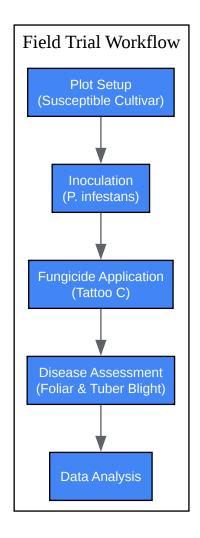
The precise molecular signaling pathways disrupted by propamocarb hydrochloride and chlorothalonil in P. infestans are not extensively detailed in the provided search results. However, the documents provide a high-level context of plant-pathogen interactions and the role of fungicides.

- Chlorothalonil: As a multi-site inhibitor, it is generally understood to react with and inactivate a variety of enzymes in fungal cells, disrupting cellular respiration.
- Propamocarb Hydrochloride: This active ingredient is known to inhibit the biosynthesis of phospholipids and fatty acids, which are essential components of fungal cell membranes. It also affects mycelial growth and spore germination.

While the specific signaling cascades within the pathogen are not described, the application of fungicides like **Tattoo C** is part of a broader strategy to manage diseases that trigger complex defense responses in the host plant, such as PAMP-triggered immunity (PTI)[5].

Visualizations

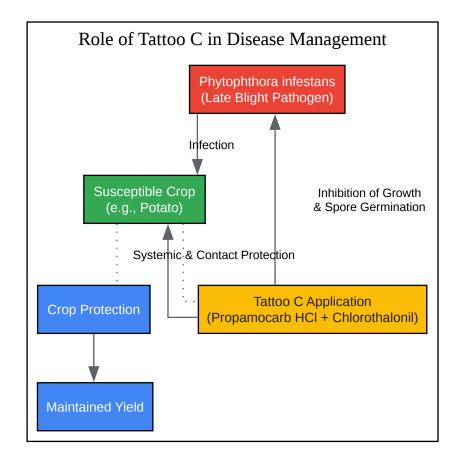




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Caption: Workflow for a typical field trial to evaluate fungicide efficacy.





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Caption: Logical diagram of **Tattoo C**'s role in crop protection.

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